molecular formula C15H9ClFNO B1415343 3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one CAS No. 1993572-15-8

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

Cat. No.: B1415343
CAS No.: 1993572-15-8
M. Wt: 273.69 g/mol
InChI Key: QQZJUDPAFZSCGT-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of indolin-2-ones, which are characterized by a fused indole ring system. The presence of a 4-chlorobenzylidene group and a fluorine atom at specific positions on the indole ring imparts distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one typically involves a multi-step process starting from readily available precursors. One common method includes the condensation of 4-chlorobenzaldehyde with 5-fluoroindolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-quality this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the indolin-2-one moiety can yield the corresponding alcohol.

    Substitution: The presence of the 4-chlorobenzylidene group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-5-fluoro-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO/c16-10-3-1-9(2-4-10)7-13-12-8-11(17)5-6-14(12)18-15(13)19/h1-8H,(H,18,19)/b13-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZJUDPAFZSCGT-QPEQYQDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)F)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C3=C(C=CC(=C3)F)NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorobenzylidene)-5-fluoro-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.